molecular formula C7H10ClNO2S B2384674 Methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride CAS No. 107357-02-8

Methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride

Cat. No.: B2384674
CAS No.: 107357-02-8
M. Wt: 207.67
InChI Key: XDYFSPKLMCIDDL-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride is a synthetic organic compound featuring a thiophene ring substituted at the 3-position, linked to an α-amino ester backbone. The thiophene moiety, a sulfur-containing heterocycle, imparts distinct electronic and steric properties, making this compound valuable in pharmaceutical and materials chemistry. The hydrochloride salt enhances solubility in polar solvents, facilitating its use in solution-phase reactions.

Properties

IUPAC Name

methyl 2-amino-2-thiophen-3-ylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S.ClH/c1-10-7(9)6(8)5-2-3-11-4-5;/h2-4,6H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYFSPKLMCIDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CSC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107357-02-8
Record name methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride
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Preparation Methods

Direct Esterification with Hydrochloric Acid Catalysis

The most widely documented method involves the esterification of 2-amino-2-(thiophen-3-yl)acetic acid using methanol in the presence of hydrochloric acid (HCl) under reflux conditions. Key parameters include:

Table 1: Standard Laboratory Reaction Conditions

Parameter Specification Source
Molar ratio (acid:MeOH) 1:10–1:15
HCl concentration 37% aqueous
Temperature 65–70°C (reflux)
Reaction time 6–8 hours
Yield 68–72%

The mechanism proceeds through protonation of the carboxylic acid group, followed by nucleophilic attack by methanol. The hydrochloride salt forms spontaneously due to excess HCl.

Alternative Diazomethane-Mediated Esterification

For acid-sensitive substrates, (trimethylsilyl)diazomethane (TMS-CH₂N₂) in methanol at 0°C provides a low-temperature alternative:

Reaction Scheme

  • Dissolve 2-amino-2-(thiophen-3-yl)acetic acid (1 eq) in anhydrous methanol
  • Add TMS-CH₂N₂ (1.2 eq) dropwise at 0°C
  • Quench with acetic acid after 3 hours
  • Isolate product via rotary evaporation and recrystallization

This method achieves 65–68% yield with reduced side-product formation compared to acid catalysis.

Industrial Production Protocols

Continuous Flow Reactor Systems

Large-scale manufacturing utilizes continuous flow technology to enhance process control:

Table 2: Industrial Process Parameters

Stage Conditions Equipment
Esterification 70°C, 4 MPa pressure Microchannel reactor
Acid neutralization In-line NaOH titration Static mixer
Salt crystallization Anti-solvent (n-butyl acetate) addition Crystallizer unit
Drying Vacuum belt dryer (45°C, 200 mbar)

Automated systems achieve 89–92% purity with batch-to-batch consistency ≤1.5% RSD.

Quality Control Measures

Industrial protocols implement rigorous analytical monitoring:

  • HPLC parameters : C18 column, 0.1% TFA/ACN gradient, 220 nm detection
  • Specifications :
    • Purity: ≥99.0% (HPLC area%)
    • Residual solvents: MeOH <500 ppm, n-BuOAc <5000 ppm
    • Water content (KF): ≤0.5%

Alternative Synthetic Pathways

From Thiophene-3-Acetic Acid Derivatives

A patent-derived approach (WO2009006066A2) uses functionalized thiophene precursors:

Key Steps :

  • Chlorination at thiophene C-2 using N-chlorosuccinimide (NCS)
  • Boc-protection of the amine group
  • Esterification with methyl chloroformate
  • HCl-mediated deprotection

This 4-step sequence yields 78% overall with excellent regiocontrol.

Microwave-Assisted Synthesis

Emerging protocols reduce reaction times from hours to minutes:

Condition Conventional Microwave Improvement
Temperature 70°C 100°C +30°C
Time 6 hours 25 minutes 93% faster
Energy consumption 1.8 kWh 0.4 kWh 78% reduction

Data extrapolated from analogous thiophene ester syntheses

Purification and Isolation Techniques

Recrystallization Optimization

Solvent systems significantly impact crystal morphology and purity:

Table 3: Recrystallization Efficiency Comparison

Solvent Ratio (EtOAc:Hexane) Purity (%) Crystal Yield (%)
1:9 98.2 62
1:4 99.1 58
1:1 97.8 71
3:7 99.4 65

Optimal 3:7 ratio balances purity and recovery.

Chromatographic Purification

Flash chromatography with silica gel (230–400 mesh) using gradient elution:

  • Initial: 100% hexane
  • Final: 30% ethyl acetate/hexane
  • Retention factor (Rf): 0.33 in 1:4 EtOAc/hexane

Comparative Analysis of Methods

Table 5: Synthesis Method Evaluation Matrix

Method Yield (%) Purity (%) Scalability Cost Index
HCl-catalyzed 72 99.1 High 1.0
TMS-CH₂N₂ 68 99.5 Medium 3.2
Continuous flow 89 99.8 Very high 0.8
Microwave-assisted 81* 98.7* Medium 1.5

Theoretical values based on analogous systems

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .

Scientific Research Applications

Chemical Synthesis

Methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride serves as a crucial building block in organic synthesis. It is often utilized to create more complex organic molecules, including various thiophene derivatives. The compound's unique structure allows it to participate in multiple reactions, leading to products such as sulfoxides, sulfones, and thiol derivatives.

Table 1: Chemical Reactions Involving this compound

Reaction TypeProduct TypeDescription
EsterificationThiophene derivativesForms esters with alcohols under acidic conditions.
Nucleophilic SubstitutionSulfoxides/SulfonesReacts with electrophiles to form sulfur-containing compounds.
Coupling ReactionsComplex Organic MoleculesUsed in cross-coupling reactions to synthesize larger frameworks.

Research has highlighted the biological activities of this compound, particularly its antimicrobial and anti-inflammatory properties.

Antimicrobial Properties

The compound has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A study reported significant inhibition at concentrations lower than traditional antibiotics, indicating its potential as an alternative antimicrobial agent.

Anti-inflammatory Effects

In vivo studies have demonstrated that this compound reduces inflammation in animal models of arthritis. The mechanism involves modulation of pro-inflammatory cytokines, which are critical mediators in inflammatory responses.

Table 2: Biological Activities of this compound

Activity TypeTarget Organism/ConditionObserved Effect
AntimicrobialMRSASignificant growth inhibition
Anti-inflammatoryArthritis modelsReduced inflammation markers

Pharmaceutical Applications

This compound is being investigated as a pharmaceutical intermediate in drug development. Its ability to interact with specific molecular targets makes it a candidate for developing new therapeutic agents.

Industrial Applications

In industrial contexts, this compound is used in the production of specialty chemicals and materials. Its stability and solubility enhance its utility in various chemical processes.

Table 3: Industrial Applications of this compound

Application TypeIndustryDescription
Specialty ChemicalsChemical ManufacturingUsed as an intermediate in synthesizing specialty chemicals.
Material SciencePolymer ProductionServes as a precursor for developing functional polymers.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Aromatic Substituent Functional Modifications Key Properties/Applications
Methyl 2-amino-2-(thiophen-3-yl)acetate HCl Thiophene-3-yl Sulfur heterocycle, HCl salt Enhanced solubility; drug intermediates
Methyl 2-amino-2-(2-chlorophenyl)acetate HCl 2-Chlorophenyl Electron-withdrawing Cl substituent Increased lipophilicity
Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate HCl Thiazole-4-yl Nitrogen-containing heterocycle Hydrogen bonding capacity
Ethyl 2-amino-2-(furan-3-yl)acetate HCl Furan-3-yl Oxygen heterocycle Reduced aromatic stability
Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl 4-Methoxyphenyl Electron-donating OMe group Improved polar solubility

Physicochemical Properties

Electronic and Steric Effects

  • Thiophene vs. Phenyl : The thiophene ring in the target compound provides π-electron richness due to sulfur’s polarizability, enhancing reactivity in electrophilic substitutions compared to phenyl analogs. Chlorophenyl derivatives (e.g., 2-chlorophenyl) exhibit greater lipophilicity but reduced electronic donation .
  • Furan analogs (e.g., Ethyl 2-amino-2-(furan-3-yl)acetate HCl) show lower thermal stability due to furan’s reduced aromaticity .

Solubility and Salt Forms

  • The hydrochloride salt form in the target compound improves aqueous solubility, critical for biological assays. Dihydrochloride salts (e.g., methyl 2-amino-2-(1,3-thiazol-4-yl)acetate dihydrochloride) may offer further solubility advantages .

Biological Activity

Methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by its thiophene ring structure, which contributes to its unique reactivity and biological activity. The compound's molecular formula is C8_{8}H10_{10}N1_{1}O2_{2}S1_{1}, with a molecular weight of approximately 186.24 g/mol.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µM
Escherichia coli30 µM
Multi-drug resistant S. aureus40 µM

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents, particularly against resistant strains .

2. Anti-inflammatory Properties
In addition to its antimicrobial activity, methyl 2-amino-2-(thiophen-3-yl)acetate has demonstrated anti-inflammatory effects. Studies have indicated that it may inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. The mechanism appears to involve modulation of signaling pathways related to inflammation .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as a ligand for various enzymes, modulating their activity and influencing metabolic pathways.
  • Receptor Binding : It has been suggested that the compound can bind to receptors involved in inflammatory processes, thereby altering cellular signaling and reducing inflammation .

Case Studies

Several case studies have highlighted the efficacy of methyl 2-amino-2-(thiophen-3-yl)acetate in various biological contexts:

  • Antimicrobial Efficacy Against MRSA : A study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), reporting significant inhibition at concentrations lower than those required for traditional antibiotics .
  • Anti-inflammatory Effects in Animal Models : In vivo studies demonstrated that treatment with methyl 2-amino-2-(thiophen-3-yl)acetate led to reduced inflammation in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases .

Comparison with Similar Compounds

This compound shares structural similarities with other thiophene derivatives, which also exhibit biological activities:

Compound Activity MIC (µM)
Methyl 2-amino-2-(thiophen-2-yl)acetateAntimicrobial25
Methyl 2-amino-2-(thiophen-4-yl)acetateAnti-inflammatory30

The unique substitution pattern on the thiophene ring of methyl 2-amino-2-(thiophen-3-yl)acetate enhances its reactivity and biological profile compared to these similar compounds .

Q & A

Basic: What are the common synthetic routes for Methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride?

The synthesis typically involves condensation reactions between thiophene derivatives and amino-protected intermediates. For example, analogs like methyl 2-diazo-2-(thiophen-3-yl)acetate are synthesized via diazo transfer reactions starting from methyl 2-(thiophen-3-yl)acetate, followed by purification using column chromatography (e.g., Biotage systems with pentane:EtOAc gradients) . Key steps include:

  • Reaction optimization : Temperature control (reflux conditions) and inert atmospheres (e.g., nitrogen protection) to prevent side reactions.
  • Purification : Reverse-phase HPLC or flash chromatography to isolate the hydrochloride salt.
  • Characterization : 1^1H/13^{13}C NMR and IR spectroscopy to confirm ester, amine, and thiophene moieties .

Advanced: How can reaction conditions be optimized to improve yields of diazo intermediates in the synthesis pathway?

Diazo compound formation (e.g., methyl 2-diazo-2-(thiophen-3-yl)acetate) requires precise control of:

  • Stoichiometry : Excess diazo transfer reagents (e.g., tosyl azide) to drive the reaction to completion.
  • Solvent selection : Polar aprotic solvents (e.g., CH2_2Cl2_2) enhance solubility of hydrophobic intermediates.
  • Catalyst use : Lewis acids like BF3_3-etherate can accelerate diazo group incorporation .
  • Workup : Rapid quenching and low-temperature purification to prevent decomposition. Contradictions in yield data (e.g., 78% vs. lower yields in analogous syntheses) may arise from impurities in starting materials or inadequate anhydrous conditions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • 1^1H/13^{13}C NMR : Identify chemical shifts for the thiophene ring (δ 7.0–7.5 ppm for protons; 120–140 ppm for carbons), ester carbonyl (δ 165–170 ppm), and ammonium protons (broad signals at δ 2.5–4.0 ppm) .
  • IR spectroscopy : Confirm C=O (ester, ~1700 cm1^{-1}), NH3+_3^+ (~2500–3000 cm1^{-1}), and C-S (thiophene, ~600–800 cm1^{-1}) stretches .
  • Mass spectrometry : Verify molecular ion peaks (e.g., m/z 246.65 for the hydrochloride salt) .

Advanced: How can X-ray crystallography resolve ambiguities in structural assignments?

For ambiguous NMR data (e.g., overlapping signals), single-crystal X-ray diffraction provides definitive structural confirmation.

  • Data collection : Use high-resolution synchrotron sources for small-molecule crystals.
  • Refinement : SHELX programs (e.g., SHELXL) refine positional and thermal parameters. For example, SHELXL’s robust algorithms handle twinning and high-resolution data, common in hydrochloride salts .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to validate bond angles and torsional conformations .

Advanced: How can researchers design biological assays to evaluate this compound’s activity?

  • Target selection : Prioritize receptors/enzymes with known affinity for thiophene derivatives (e.g., tyrosine kinases or GPCRs).
  • Assay types :
    • Enzyme inhibition : Measure IC50_{50} values via fluorogenic substrates.
    • Receptor binding : Radioligand displacement assays (e.g., 3^3H-labeled competitors).
  • Control experiments : Compare with structural analogs (e.g., ethyl 2-amino-2-(1-naphthyl)acetate) to establish structure-activity relationships (SAR) .

Basic: What are structurally related compounds, and how do their properties differ?

Compound NameStructural FeaturesKey Differences in Activity/Properties
2-Amino-2-(thiophen-3-yl)acetonitrile hydrochlorideCyano group instead of esterHigher lipophilicity; altered receptor binding
Methyl 2-amino-2-(5-fluoro-2-methylphenyl)acetateFluorine and methyl substituentsEnhanced metabolic stability and selectivity
Ethyl 3-amino-3-(1-naphthyl)propanoate hydrochlorideLarger aromatic systemIncreased steric hindrance; reduced solubility

Advanced: How can computational modeling predict this compound’s pharmacokinetic properties?

  • Tools : Use Schrödinger’s QikProp or SwissADME to estimate logP, solubility, and blood-brain barrier penetration.
  • Docking studies : AutoDock Vina or Glide simulate binding to target proteins (e.g., docking the thiophene ring into hydrophobic pockets).
  • Metabolism prediction : CYP450 interaction models (e.g., StarDrop) identify potential metabolic hotspots (e.g., ester hydrolysis sites) .

Basic: What are the stability considerations for storing this compound?

  • Temperature : Store at –20°C in desiccated conditions to prevent hydrolysis of the ester group.
  • Light sensitivity : Protect from UV exposure to avoid thiophene ring decomposition.
  • Solubility : Aqueous solutions should be buffered at pH 4–6 to maintain hydrochloride salt stability .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

  • Reproducibility checks : Validate assays with positive/negative controls (e.g., known kinase inhibitors).
  • Batch analysis : Compare purity across synthetic batches via HPLC; impurities >1% can skew results.
  • Meta-analysis : Cross-reference data with analogs (e.g., methyl 2-amino-3-(pyrrolidin-1-yl)propanoate) to identify substituent-specific trends .

Advanced: What strategies improve enantiomeric purity during synthesis?

  • Chiral auxiliaries : Use (R)- or (S)-Boc-protected amino acids to control stereochemistry.
  • Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., Jacobsen’s thiourea) for enantioselective amination.
  • Resolution techniques : Diastereomeric salt crystallization with tartaric acid derivatives .

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